molecular formula C6H4IN3 B8092249 6-Iodo-[1,2,4]triazolo[4,3-a]pyridine

6-Iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B8092249
M. Wt: 245.02 g/mol
InChI Key: KYFSNMZTECANAZ-UHFFFAOYSA-N
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Description

6-Iodo-[1,2,4]triazolo[4,3-a]pyridine is a high-purity chemical compound with the CAS Number 690257-94-4 and a molecular formula of C 6 H 4 IN 3 . It has a molecular weight of 245.02 g/mol and should be stored sealed in a dry environment, protected from light, at 2-8°C . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. As a functionalized [1,2,4]triazolo[4,3-a]pyridine, this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research . The iodine substituent at the 6-position makes it a particularly valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. The 1,2,4-triazolopyridine scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide range of therapeutic properties . Research into this scaffold has shown its potential in developing inhibitors for various biological targets . Consequently, this compound is an essential reagent for chemists engaged in the synthesis of novel poly(hetero)aromatic compounds for biological evaluation .

Properties

IUPAC Name

6-iodo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-6-9-8-4-10(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFSNMZTECANAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for 6 Iodo 1 2 3 Triazolo 4,3 a Pyridine and Its Analogues

Regioselective Iodination Methodologies forresearchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridines

The direct introduction of an iodine atom onto the researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine core represents a straightforward approach to the target compound. However, controlling the regioselectivity of such reactions is a significant challenge due to the electronic nature of the heterocyclic system.

Direct C-H Iodination Approaches

Direct C-H iodination of the parent researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine to selectively install an iodine atom at the 6-position is a desirable but challenging transformation. While radical-based direct C-H iodination protocols have been developed for various nitrogen-containing heterocycles, including pyridines, specific examples for the researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine system are not extensively reported in the current literature. mdpi.comsigmaaldrich.com The regioselectivity of such reactions is often influenced by both steric and electronic factors, and predicting the outcome on a complex fused system like researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine without experimental data is difficult.

Electrophilic Halogenation Protocols

Electrophilic halogenation is a common method for the iodination of aromatic and heteroaromatic compounds. Reagents such as N-iodosuccinimide (NIS) are widely used for this purpose, often in the presence of an acid catalyst to enhance the electrophilicity of the iodine source. researchgate.netrsc.orgnih.gov For electron-rich aromatic compounds, these reactions can proceed under mild conditions. However, the researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine system presents a more complex electronic landscape. While this method holds promise, specific protocols for the regioselective iodination of the parent researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine at the 6-position to yield 6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine are not well-documented. The development of such a protocol would require careful optimization of the reaction conditions, including the choice of iodinating agent, solvent, and catalyst, to achieve the desired regioselectivity.

Cyclization Reactions Involving Iodine-Containing Precursors

A more controlled and widely applicable approach to the synthesis of 6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine involves the cyclization of appropriately substituted pyridine (B92270) precursors that already contain the iodine atom at the desired position.

Oxidative Cyclization forresearchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine Formation

The oxidative cyclization of (pyridin-2-yl)hydrazones is a robust and frequently employed method for the construction of the researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine ring system. nih.govnih.govresearchgate.net This strategy can be readily adapted for the synthesis of 6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine by utilizing a (5-iodopyridin-2-yl)hydrazone as the key intermediate. The required precursor, 2-hydrazino-5-iodopyridine, is commercially available, making this a highly feasible route. sigmaaldrich.com

The general two-step process involves:

Hydrazone Formation: Condensation of 2-hydrazino-5-iodopyridine with a suitable aldehyde or orthoester.

Oxidative Cyclization: The resulting (5-iodopyridin-2-yl)hydrazone is then subjected to an oxidative cyclization to form the triazole ring. Various oxidizing agents can be employed for this step, including iodine itself, which can act as both a mediator and a source of the electrophilic species required for cyclization.

Starting MaterialReagent/CatalystProductNotes
2-Hydrazinopyridine (B147025)Aldehydes, IodineSubstituted researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridinesIodine-mediated oxidative cyclization is a common method. researchgate.net
2-Hydrazino-5-iodopyridineAldehydes6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine derivativesA plausible and direct route to the target compound.
2-Hydrazinyl-N-(aryl)pyridinesulfonamidesOrthoesters researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridinesulfonamidesDemonstrates the feasibility of using substituted hydrazinopyridines. rsc.org

Annulation Strategies Utilizing Iodo-Functionalized Building Blocks

Annulation strategies involve the construction of the triazole ring onto a pre-existing iodo-substituted pyridine core. One such approach could involve the reaction of 2-amino-5-iodopyridine (B21400) with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. The synthesis of the key starting material, 2-amino-5-iodopyridine, can be achieved through the direct iodination of 2-aminopyridine. google.com While various annulation strategies exist for the formation of fused triazoles, specific examples detailing the synthesis of 6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine via this route are not prevalent in the literature.

Transition Metal-Catalyzed Synthetic Routes toresearchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridines

Transition metal catalysis offers powerful tools for the construction of heterocyclic rings. Both palladium and copper-based catalytic systems have been explored for the synthesis of the researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine scaffold.

A plausible strategy for the synthesis of 6-Iodo- researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridine using transition metal catalysis would involve starting with a dihalogenated pyridine, such as 2-chloro-5-iodopyridine (B1352245). The differential reactivity of the C-Cl and C-I bonds can be exploited for selective functionalization. For instance, a palladium-catalyzed amination can be selectively performed at the C-I position of 2-chloro-5-iodopyridine. researchgate.net A subsequent reaction with a suitable reagent to form the triazole ring could then be envisioned.

Alternatively, a palladium-catalyzed coupling of 2-chloro-5-iodopyridine with a hydrazide, followed by an intramolecular cyclization, presents another potential route. researchgate.net Copper-catalyzed methods, which are known to be effective for the synthesis of various triazoles, could also be adapted for the synthesis of the target compound, although specific conditions for this transformation have not been extensively reported. rsc.org

Starting MaterialCatalyst/ReagentsProductNotes
2-ChloropyridineHydrazides, Palladium catalyst researchgate.netnih.govgoogle.comtriazolo[4,3-a]pyridinesA general method that could potentially be adapted. researchgate.net
2-Chloro-5-iodopyridineAnilines, Pd-BINAP catalyst2-Chloro-5-(arylamino)pyridinesDemonstrates selective amination at the iodine position. researchgate.net
Methyl azaarenes, 6-amino-pyrimidine-2,4-dionesCu(OTf)2Dipyrimidine-fused pyridinesHighlights the utility of copper catalysis in related cyclizations. rsc.org

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. For the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine system, palladium-catalyzed reactions are employed for both the core ring formation and subsequent functionalization.

An efficient synthesis of the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold involves a palladium-catalyzed Buchwald-Hartwig amination, where hydrazides are coupled with 2-chloropyridine. organic-chemistry.org This reaction chemoselectively forms a C-N bond at the terminal nitrogen of the hydrazide. The resulting intermediate undergoes a subsequent dehydration/cyclization step to yield the fused heterocyclic system. organic-chemistry.org

Furthermore, the iodine atom on the 6-iodo- organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups at this position. For instance, coupling with boronic acids in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a base is a common strategy to create more complex analogues. nih.gov This post-scaffold formation functionalization is critical for developing libraries of compounds for biological screening. nih.gov The general conditions for such a Suzuki coupling are summarized in the table below.

Reaction Catalyst Base Solvents Temp. Ref.
Suzuki CouplingPd(OAc)₂K₂CO₃EtOH, dry DMF80 °C nih.gov
Buchwald-Hartwig AminationPalladium CatalystBaseNot SpecifiedNot Specified organic-chemistry.org

This table illustrates typical conditions for palladium-catalyzed reactions involving the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold.

The palladium-catalyzed cross-coupling of 3-iodopyridine (B74083) with dienes and amines has also been explored, showcasing a cascade process involving oxidative addition, carbopalladation, migration, and nucleophilic displacement to build complex alkaloid structures. nih.gov While applied to a different starting material, this methodology highlights the power of palladium catalysis in utilizing iodinated pyridine-like structures for intricate molecular assembly. nih.gov

Copper-Mediated Synthesis of Iodinated Derivatives

Copper-catalyzed reactions have become indispensable for the formation of C-N and N-N bonds, and they are particularly relevant in the synthesis of nitrogen-rich heterocycles like triazoles. While palladium is often used for cross-coupling, copper catalysts are frequently employed for cyclization and annulation reactions.

A notable strategy for the synthesis of 5-iodo-1,2,3-triazoles, a related class of compounds, utilizes a copper(I)-catalyzed cycloaddition of an organic azide (B81097) and a terminal alkyne. acs.org In this process, the copper(I) catalyst is generated in situ from copper(II) perchlorate (B79767) and sodium iodide, which also produces electrophilic triiodide ions that act as the iodine source for the C-5 iodination of the triazole ring. acs.org This method demonstrates the concurrent formation of the triazole ring and its iodination, a highly efficient approach.

In the context of triazolopyridines, copper catalysts are effective in promoting the annulation to form the fused ring system. For example, copper(I) bromide (CuBr) has been used to catalyze the oxidative cyclization of guanidylpyridines, and copper(II) acetate (Cu(OAc)₂) has been used to mediate cycloadditions to form the [1,5-a] isomer. mdpi.com A copper-catalyzed reaction under an air atmosphere can also provide 1,2,4-triazole (B32235) derivatives through sequential N-C and N-N bond-forming oxidative couplings. organic-chemistry.org These methods underscore the utility of copper in constructing the core scaffold, which could be adapted for iodinated precursors.

Catalyst System Reaction Type Product Class Key Features Ref.
Cu(II)/NaIAzide-Alkyne Cycloaddition / Iodination5-Iodo-1,2,3-triazolesIn situ generation of Cu(I) and I⁺ source. acs.org
CuBr / AirOxidative Cyclization2-Amino-triazolopyridineUses air as the oxidant. mdpi.com
Cu(OAc)₂Cycloaddition organic-chemistry.orgmdpi.comresearchgate.nettriazolo[1,5-a]pyridinesMechanochemical method. mdpi.com

This table summarizes various copper-mediated synthetic approaches relevant to the formation of iodinated triazoles and related fused heterocycles.

Microwave-Assisted and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Microwave-assisted synthesis and other green chemistry principles have been successfully applied to the production of organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridines, offering advantages such as drastically reduced reaction times, higher yields, and cleaner reaction profiles. nih.govnih.gov

A key step in a palladium-catalyzed route to organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridines, the dehydration of the hydrazide intermediate, can be efficiently performed in acetic acid under microwave irradiation. organic-chemistry.org This avoids prolonged heating and potential side reactions. For the related [1,5-a] isomer, a completely catalyst-free and additive-free synthesis from enaminonitriles and benzohydrazides has been developed using microwave conditions, highlighting a highly eco-friendly approach. mdpi.comnih.gov

Other green strategies include the use of environmentally benign reagents and solvents. An oxidative ring closure to form a organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine derivative has been achieved using sodium hypochlorite (B82951) as a clean oxidant in ethanol (B145695), avoiding toxic heavy metal oxidants. researchgate.net Furthermore, novel electrochemical and photochemical methods are emerging for the synthesis of related scaffolds like organic-chemistry.orgmdpi.comresearchgate.nettriazolo-[4,3-a]pyrazines, offering simplified and environmentally sustainable alternatives to traditional synthesis. prf.org

Methodology Reaction Advantages Ref.
Microwave IrradiationDehydration/CyclizationReduced reaction time. organic-chemistry.org
Microwave IrradiationTandem Reaction (Catalyst-free)No metal catalyst, short reaction time, high yield. mdpi.comnih.gov
Green OxidantOxidative CyclizationUse of NaOCl in ethanol avoids toxic reagents. researchgate.net
Electro/PhotochemistryScaffold SynthesisSimplified, eco-friendly, sustainable. prf.org

This table highlights several green and microwave-assisted approaches for the synthesis of the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold and its analogues.

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) represent a highly efficient strategy for scaffold assembly, valued for their operational simplicity, atom economy, and ability to generate molecular complexity in a single step. mdpi.com Several such methods have been developed for the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine core.

A straightforward and practical one-pot synthesis involves the reaction of 2-hydrazinopyridine with various substituted aldehydes. researchgate.netrsc.org This process typically proceeds through the initial formation of a hydrazone intermediate, which then undergoes an in-situ oxidative cyclization to yield the final triazolopyridine product. researchgate.net This approach is functional group tolerant and can be performed under mild, often room temperature, conditions. rsc.org Iodine itself can be used as the mediator for the oxidative cyclization step, providing a transition-metal-free route to the scaffold which can be conducted on a gram scale. researchgate.netnih.gov

MCRs, typically involving three or more starting materials, have also been employed. Although often reported for the related organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine system, the principles are directly applicable. mdpi.comresearchgate.net These reactions combine components like an amino-triazole, an aldehyde, and a β-ketoester in a single pot to rapidly construct the fused heterocyclic system. mdpi.com The development of such one-pot multicomponent reactions is a significant step towards the efficient and diverse synthesis of these important heterocyclic scaffolds. acs.org

Reaction Type Starting Materials Key Features Ref.
One-Pot Two-Component2-Hydrazinopyridine, AldehydesMild, efficient, atom-economic, room temperature. rsc.org
One-Pot SequentialAryl Hydrazines, AldehydesIodine-mediated oxidative cyclization, transition-metal-free. researchgate.netnih.gov
One-Pot Three-Component5-Amino-1-phenyl-1H-1,2,4-triazoles, Aldehydes, Ethyl AcetoacetateBuilds organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyrimidine scaffold efficiently. mdpi.com

This table provides an overview of one-pot and multicomponent reactions used to assemble the organic-chemistry.orgmdpi.comresearchgate.nettriazolo[4,3-a]pyridine scaffold and its close analogues.

Reactivity and Derivatization of 6 Iodo 1 2 3 Triazolo 4,3 a Pyridine

Cross-Coupling Reactions at the C-6 Position

The carbon-iodine bond at the C-6 position of the rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine ring is particularly amenable to oxidative addition to low-valent transition metal complexes, initiating a catalytic cycle that results in the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has been exploited in a range of powerful cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds. This palladium-catalyzed reaction pairs an organoboron reagent, typically a boronic acid or ester, with an organic halide. In the context of 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-6 position.

While specific studies on the 6-iodo derivative are not extensively documented in readily available literature, the reactivity of analogous 6-halo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridines provides strong evidence for its utility in Suzuki-Miyaura couplings. For instance, the coupling of 6-chloro- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine derivatives with (3,4-dimethoxyphenyl)boronic acid has been successfully demonstrated using a palladium acetate (B1210297) catalyst and potassium carbonate as a base in a mixture of ethanol (B145695) and dimethylformamide at 80°C. unito.it Similarly, a bromo-substituted triazolopyridine has been shown to undergo Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid in the presence of a tetrakis(triphenylphosphine)palladium(0) catalyst, yielding the arylated product in high yield. mdpi.com Given that the reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl, it is expected that 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine would be an excellent substrate for this transformation, likely proceeding under milder conditions or with lower catalyst loadings.

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of 6-Halo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridines
Halide SubstrateBoronic AcidCatalystBaseSolventTemperatureYieldReference
6-Chloro- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine derivative(3,4-Dimethoxyphenyl)boronic acidPd(OAc)2K2CO3EtOH/DMF80°C70% unito.it
Bromo-triazolopyridine derivative4-Methoxyphenylboronic acidPd(PPh3)4Not specifiedNot specifiedNot specified88% mdpi.com

Sonogashira Coupling for Terminal Alkyne Introduction

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The introduction of an alkynyl moiety onto the rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine scaffold via Sonogashira coupling is a valuable strategy for the synthesis of compounds with potential applications in medicinal chemistry and materials science, owing to the linear geometry and rich reactivity of the alkyne group.

A relevant example is the Sonogashira coupling of an iodo-substituted triazolopyridine derivative with 4-ethynylanisole, which proceeded to give the corresponding alkynylated product in a 61% yield. mdpi.com This demonstrates the feasibility of this transformation on the triazolopyridine core. The reaction conditions typically involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, a copper(I) salt like copper(I) iodide, and an amine base such as triethylamine (B128534) or diisopropylamine, which often also serves as the solvent. nih.gov

Table 2. Representative Conditions for Sonogashira Coupling of Halo-Triazolopyridines
Halide SubstrateAlkyneCatalystCo-catalystBaseSolventYieldReference
Iodo-triazolopyridine derivative4-EthynylanisoleNot specifiedNot specifiedNot specifiedNot specified61% mdpi.com

Negishi Cross-Coupling for Alkyl and Aryl Substituents

The Negishi cross-coupling reaction provides a powerful and versatile method for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org A key advantage of the Negishi coupling is the high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org

While specific examples of Negishi coupling with 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine are not prevalent in the surveyed literature, the general applicability of this reaction to other heterocyclic halides suggests its potential. orgsyn.org The reaction would involve the preparation of an organozinc reagent, such as an arylzinc or alkylzinc halide, followed by its palladium-catalyzed coupling with the 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine. This would allow for the introduction of a wide range of alkyl and aryl groups that may be difficult to introduce via other methods. The choice of catalyst and ligands is crucial for the success of the reaction, with palladium complexes bearing phosphine (B1218219) ligands being commonly employed. wikipedia.org

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of immense importance in pharmaceutical chemistry, as the arylamine motif is a common feature in many biologically active molecules.

The application of the Buchwald-Hartwig amination to 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine would provide a direct route to 6-amino- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine derivatives. Although specific examples with this particular substrate are not readily found, the reaction is known to be effective for a wide range of aryl and heteroaryl halides, including iodides. wikipedia.org The reaction conditions typically involve a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base such as sodium tert-butoxide or potassium carbonate. wikipedia.org The choice of ligand is critical and often needs to be optimized for a specific substrate combination.

Stille Coupling and Other Metal-Catalyzed Cross-Couplings

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide. libretexts.orgwikipedia.org A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. libretexts.org This reaction could be employed to introduce alkyl, vinyl, aryl, and alkynyl groups at the C-6 position of the triazolopyridine ring. The general catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Other metal-catalyzed cross-coupling reactions, such as the Hiyama coupling (using organosilicon reagents) and the Kumada coupling (using Grignard reagents), could also potentially be applied to the derivatization of 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine, further expanding the synthetic toolbox for modifying this versatile scaffold.

Direct C-H Functionalization Adjacent to the Iodinated Position

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of aromatic and heteroaromatic compounds, as it avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions. For 6-iodo- rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine, the C-H bonds at the C-5 and C-7 positions, adjacent to the iodo-substituent, are potential sites for direct functionalization.

While the directing group ability of the iodine atom in C-H activation is not as commonly exploited as other directing groups, its electronic and steric influence, along with the inherent reactivity of the triazolopyridine ring system, could lead to regioselective functionalization at these positions. Various transition-metal-catalyzed C-H activation methodologies, employing palladium, rhodium, or copper catalysts, could potentially be explored for the arylation, alkenylation, or alkylation of the C-5 or C-7 positions. Such transformations would provide a complementary approach to the cross-coupling reactions at the C-6 position, allowing for the synthesis of polysubstituted rsc.orgwikipedia.orgorgsyn.orgtriazolo[4,3-a]pyridine derivatives. Further research in this area is warranted to fully explore the potential of direct C-H functionalization on this important heterocyclic scaffold.

Nucleophilic Substitution Reactions and Transformations

The reactivity of the 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine scaffold is dominated by transformations of the carbon-iodine bond. While classical nucleophilic aromatic substitution (SNAr) on halopyridines is possible, the reactivity trend often disfavors heavier halogens (F > Cl > Br > I), making direct displacement of the iodide less common. However, the true synthetic power of the 6-iodo group is realized in palladium-catalyzed cross-coupling reactions, where the high reactivity of the C-I bond is advantageous. These transformations serve as powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The 6-iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the aryl iodide bond in the oxidative addition step of the catalytic cycle. Key among these are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the 6-iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine with boronic acids or their esters to form C(sp²)–C(sp²) bonds. It is a robust method for introducing a wide range of aryl and heteroaryl substituents at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst and a base. rsc.orgrsc.org

Sonogashira Coupling: To introduce alkynyl functionalities, the Sonogashira coupling is employed. d-nb.infonih.gov This reaction involves the coupling of 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. d-nb.inforesearchgate.net This method is instrumental in synthesizing conjugated enynes and arylalkynes. researchgate.net

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. rsc.orgpku.edu.cn It allows for the coupling of the 6-iodo precursor with a diverse array of primary and secondary amines, anilines, and other nitrogen nucleophiles to generate 6-amino- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine derivatives. rsc.orgnih.gov

These palladium-catalyzed reactions are characterized by their mild conditions and broad functional group tolerance, making them highly valuable for complex molecule synthesis.

Interactive Table: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

Coupling ReactionCatalyst (Palladium Source)LigandBaseSolventCoupling Partner
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄PPh₃, SPhos, XPhosK₂CO₃, K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMFR-B(OH)₂
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMFR-C≡CH (with CuI co-catalyst)
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, DioxaneR¹R²NH

Radical-Mediated Functionalization Strategies

Beyond the well-established polar and organometallic reactivity, the 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine scaffold can be functionalized through radical-mediated pathways. These methods often proceed under mild conditions and offer complementary reactivity to traditional methods. The carbon-iodine bond is susceptible to homolytic cleavage to generate an aryl radical, which can then engage in a variety of bond-forming events.

Photoredox-Catalyzed Radical Generation:

Visible-light photoredox catalysis has emerged as a powerful tool for generating aryl radicals from unactivated aryl iodides under exceptionally mild conditions. rsc.orgrsc.org In a typical cycle, a photocatalyst, upon excitation by visible light, reduces the aryl iodide to a radical anion, which then fragments to release the aryl radical and an iodide anion. rsc.org This aryl radical can be harnessed for various transformations.

Radical Borylation: A notable application is the metal-free radical borylation of aryl iodides. pku.edu.cnnih.govorganic-chemistry.orgnih.gov The aryl radical generated from 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine can be trapped by a diboron (B99234) reagent, such as bis(catecholato)diboron (B79384) (B₂cat₂), to form a valuable boronic ester derivative. nih.govnih.gov This transformation can be initiated electrochemically or through the use of radical initiators, providing a transition-metal-free route to intermediates commonly used in Suzuki-Miyaura couplings. pku.edu.cnd-nb.info

Intramolecular Hydrogen Atom Transfer (HAT): If the rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine scaffold bears a suitable C-H bond, the initially formed aryl radical can undergo an intramolecular 1,5-hydrogen atom transfer (1,5-HAT). rsc.orgrsc.orgacs.org This process relocates the radical center to a different position within the molecule, enabling subsequent cyclization or functionalization at a site remote from the original iodine atom. nih.govacs.org

These radical strategies highlight the versatility of the C-I bond, allowing it to serve as a latent source of a reactive aryl radical for C-C and C-heteroatom bond formation.

Interactive Table: Modern Radical Reactions Involving Aryl Iodides

Radical ReactionInitiation MethodReagent(s)Key IntermediateProduct Type
Radical Borylation Electrochemical / PhotochemicalB₂pin₂ or B₂cat₂Aryl RadicalAryl Boronic Ester
1,5-HAT / Cyclization Visible-Light Photoredox CatalysisH-atom donor (e.g., γ-terpinene)Aryl Radical, Tertiary Carbon RadicalSpirocyclic compounds
Minisci-type Alkylation Visible-Light / Mn-catalysisAlkyl Iodide, Brønsted AcidAlkyl Radical6-Iodo-?-alkyl- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine

Late-Stage Functionalization for Structural Diversity

The ability to introduce diverse chemical functionalities into a complex molecule at a late step in the synthesis is a cornerstone of modern drug discovery and materials science. 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine is an exemplary substrate for late-stage functionalization (LSF), enabling the rapid generation of analog libraries from a common intermediate.

The palladium-catalyzed cross-coupling reactions discussed previously (Suzuki, Sonogashira, Buchwald-Hartwig) are the workhorses of LSF. Starting from the 6-iodo precursor, a multitude of distinct chemical groups can be installed, allowing for systematic exploration of a compound's structure-activity relationship (SAR). For instance, in the development of enzyme inhibitors, replacing the iodo substituent with various aryl, heteroaryl, alkynyl, or amino groups can fine-tune the compound's potency, selectivity, and pharmacokinetic properties. nih.gov

The strategic placement of the iodo group on the rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine core makes it an ideal handle for diversification. Its high reactivity in palladium catalysis ensures that coupling reactions proceed with high efficiency, even in the presence of other functional groups, which is a critical requirement for LSF. This approach avoids the need for lengthy de novo synthesis for each new analog, significantly accelerating the discovery process.

Interactive Table: Structural Diversity via Late-Stage Functionalization of 6-Iodo- rsc.orgpku.edu.cnnih.govtriazolo[4,3-a]pyridine

LSF ReactionCoupling PartnerResulting Substituent at 6-PositionExample of Introduced Moiety
Suzuki-Miyaura Phenylboronic acidArylPhenyl
Suzuki-Miyaura Thiophene-2-boronic acidHeteroaryl2-Thienyl
Sonogashira PhenylacetyleneAlkynylPhenylethynyl
Sonogashira TrimethylsilylacetyleneAlkynylTrimethylsilylethynyl
Buchwald-Hartwig MorpholineAminoMorpholin-4-yl
Buchwald-Hartwig AnilineAminoPhenylamino

Spectroscopic and Structural Characterization Of 1 2 3 Triazolo 4,3 a Pyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule, respectively. For the rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine core, the chemical shifts and coupling constants are characteristic of the fused aromatic system.

While specific data for 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine is unavailable, data for the analogous 6-bromo-3-phenyl- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine shows typical proton signals in the aromatic region. For instance, in CDCl₃, the proton at the C5 position appears as a singlet at δ 8.40 ppm, with other signals appearing between δ 7.33 and δ 7.80 ppm. rsc.org The ¹³C NMR spectrum for this bromo-derivative displays signals for the pyridine (B92270) and triazole rings within the expected ranges for such heterocyclic systems. rsc.org For 6-bromo-3-(pyridine-4-yl)- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine , ¹H and ¹³C NMR data have also been fully assigned, confirming the connectivity of the fused ring system. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Substituted rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridines (Note: This data is for analogous compounds, not 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine)

Compound Solvent Nucleus Chemical Shifts (δ, ppm)
6-bromo-3-phenyl- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine CDCl₃ ¹H 8.40 (s, 1H), 7.80 (d, J = 6.3 Hz, 2H), 7.72 (d, J = 9.7 Hz, 1H), 7.56-7.62 (m, 3H), 7.33-7.33 (m, 1H) rsc.org
6-bromo-3-phenyl- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine CDCl₃ ¹³C 149.2, 146.8, 130.9, 130.7, 129.6, 128.4, 126.2, 122.7, 117.6, 109.6 rsc.org
N-((6-(Trifluoromethyl)- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-7-carboxamide DMSO-d₆ ¹H 13.05 (br s, 1H), 9.45 (br s, 1H), 9.28 (s, 1H), 8.17 (s, 1H), 8.00–7.96 (m, 3H), 7.62 (d, J=9.1 Hz, 1H), 7.21 (t, J=8.0 Hz, 1H), 5.18 (s, 2H) nih.gov

Heteronuclear NMR (e.g., ³¹P) for Specific Substituents

Heteronuclear NMR is employed when the molecule contains other NMR-active nuclei, such as ³¹P, ¹⁹F, or ²⁹Si. This technique is not applicable to 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine itself, as it lacks such substituents. However, for derivatives like those containing a trifluoromethyl group, ¹⁹F NMR would be a critical tool for characterization.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons over two to three bonds, which is vital for connecting different fragments of a molecule.

While no 2D NMR data has been published for 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine, these techniques are routinely used to confirm the structures of its analogs. ualberta.ca

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. Although no experimental HRMS data exists for 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine, the exact mass can be calculated. For related bromo- and chloro-substituted analogs, HRMS data has been used to confirm their composition. rsc.org

Interactive Table: HRMS Data for Halogenated rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine Analogs (Note: This data is for analogous compounds, not 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine)

Compound Ion Calculated m/z Found m/z Reference
3-(4-bromophenyl)- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine [M + Na]⁺ 295.9794 295.9794 rsc.org
6-bromo-3-phenyl- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine [M + H]⁺ 273.9974 273.9970 rsc.org

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. There are no published crystal structures for 6-Iodo- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine.

However, the crystal structures of several derivatives have been solved. For example, 6-bromo-3-(pyridine-4-yl)- rsc.orgd-nb.infomdpi.comtriazolo[4,3-a]pyridine crystallizes in the monoclinic space group P 21/c. mdpi.com Similarly, 1,2,4-triazolo[4,3-a]pyridin-3-amine also crystallizes in a monoclinic system (space group P2₁/n), with its unit cell containing eight molecules. mdpi.com These studies provide valuable insight into the planarity of the fused ring system and the nature of intermolecular packing in the solid state. mdpi.commdpi.com

Single Crystal X-ray Diffraction Analysis

Following an extensive search of chemical and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine could be located in the available literature. Structural data for closely related derivatives, such as 6-bromo-3-(pyridin-4-yl)- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine, have been reported, confirming the planarity of the mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine ring system. mdpi.com For instance, the aforementioned bromo-derivative crystallizes in the monoclinic space group P2₁/c. mdpi.com However, without the specific crystallographic information file (CIF) for 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine, a detailed analysis of its unit cell parameters, bond lengths, bond angles, and torsion angles is not possible.

Should the data become available, a comprehensive crystallographic data table would be presented as follows:

Interactive Table: Crystallographic Data for 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine

ParameterValue
Empirical formulaC₆H₄IN₃
Formula weightData not available
TemperatureData not available
WavelengthData not available
Crystal systemData not available
Space groupData not available
Unit cell dimensionsa = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available °
VolumeData not available ų
ZData not available
Density (calculated)Data not available Mg/m³
Absorption coefficientData not available mm⁻¹
F(000)Data not available
Crystal sizeData not available mm³
Theta range for data collectionData not available °
Index rangesData not available
Reflections collectedData not available
Independent reflectionsData not available [R(int) = Data not available]
Completeness to thetaData not available %
Absorption correctionData not available
Max. and min. transmissionData not available
Refinement methodData not available
Data / restraints / parametersData not available
Goodness-of-fit on F²Data not available
Final R indices [I>2sigma(I)]R1 = Data not availablewR2 = Data not available
R indices (all data)R1 = Data not availablewR2 = Data not available
Largest diff. peak and holeData not available e.Å⁻³

Insights into Crystal Packing and Intermolecular Interactions

The crystal packing and intermolecular interactions of 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine cannot be definitively described without experimental single-crystal X-ray diffraction data. However, based on the known behavior of related halogenated heterocyclic compounds, it is possible to hypothesize the types of interactions that would likely govern its solid-state architecture.

The presence of an iodine atom on the pyridine ring introduces the potential for significant halogen bonding. Halogen bonds are highly directional, non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine, the iodine atom could form C–I···N halogen bonds with the nitrogen atoms of the triazole ring of neighboring molecules. This type of interaction is a recurring motif in the crystal engineering of halogenated nitrogen-containing heterocycles.

In addition to halogen bonding and π-π stacking, weaker C–H···N and C–H···π hydrogen bonds are also expected to contribute to the supramolecular assembly. The hydrogen atoms on the pyridine and triazole rings can act as hydrogen bond donors, interacting with the nitrogen atoms and the π-electron clouds of adjacent molecules. The interplay and relative strengths of these various intermolecular forces would dictate the final three-dimensional packing arrangement of 6-Iodo- mdpi.comrsc.orgnih.govtriazolo[4,3-a]pyridine in the solid state. A detailed analysis would require the visualization and quantification of these interactions from experimental crystallographic data.

Computational and Theoretical Investigations of 6 Iodo 1 2 3 Triazolo 4,3 a Pyridine and Analogues

Quantum Chemical Studies (e.g., DFT) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic landscape and thermodynamic stability of the nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine scaffold. While specific studies on the 6-iodo derivative are not extensively published, research on closely related analogues, such as 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides valuable transferable insights.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is associated with the capacity to donate an electron, while the LUMO's energy indicates the ability to accept an electron. irjweb.com The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ntu.edu.iq

In studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine, the HOMO and LUMO energies were calculated to understand electron distribution and optical properties. mdpi.comnih.gov The energy gap helps in predicting the charge transfer interactions that occur within the molecule. irjweb.com For this analogue, the calculated HOMO-LUMO gap was found to be significant, suggesting a stable electronic configuration. mdpi.comnih.gov The analysis showed that the HOMO is primarily located over the pyridine (B92270) ring, while the LUMO is distributed across the triazole ring, indicating the pathway of intramolecular charge transfer upon electronic excitation. mdpi.com

Below is a table of representative calculated energies for the analogue 1,2,4-triazolo[4,3-a]pyridin-3-amine.

ParameterCalculated Value (eV)Significance
EHOMO-6.34Electron-donating capacity
ELUMO-1.53Electron-accepting capacity
Energy Gap (ΔE)4.81Chemical reactivity and stability
Data derived from studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine and are illustrative for the scaffold. mdpi.com

Charge Distribution and Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution, revealing the charge on each atom and the nature of the bonding within the molecule. For analogues like 1,2,4-triazolo[4,3-a]pyridin-3-amine, DFT calculations have been used to determine Mulliken atomic charges. mdpi.com

These calculations show a significant redistribution of electron density resulting from the fusion of the two heterocyclic rings and the presence of substituents. mdpi.com The nitrogen atoms in the triazole ring, for example, exhibit distinct negative charges, indicating their role as electron-rich centers. mdpi.com The carbon atom shared between the two rings holds a significant positive charge, highlighting its unique electronic environment. nih.gov This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and coordination with metal ions. mdpi.comnih.gov

The table below summarizes the calculated Mulliken atomic charges for key atoms in the 1,2,4-triazolo[4,3-a]pyridin-3-amine analogue, illustrating the charge landscape across the scaffold.

AtomPositionCalculated Charge (a.u.)
N(1)Triazole Ring-0.279
N(2)Triazole Ring-0.281
N(3)Bridgehead-0.243
C(1)Triazole Ring (with NH2)0.420
C(6)Bridgehead0.372
Data derived from studies on 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.com

Reaction Mechanism Elucidation and Transition State Analysis

While specific computational studies detailing the reaction mechanisms for the synthesis of 6-iodo- nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine are scarce, theoretical methods are ideally suited for such investigations. Computational chemistry can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a deeper understanding of reaction feasibility and kinetics.

For example, the synthesis of the nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine core often involves an iodine-mediated oxidative cyclization. researchgate.net Quantum chemical calculations could elucidate the mechanism of this key step, detailing the role of iodine and the energetics of the cyclization process. Similarly, the mechanisms of ring-opening reactions, which have been reported for triazolopyridines under various conditions (e.g., with bromine or selenium dioxide), could be explored. psu.edu Such theoretical analyses would involve locating the transition state structures for each elementary step and calculating the corresponding energy barriers, thus clarifying the preferred reaction pathway.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations have been successfully employed to predict the vibrational frequencies (FTIR and Raman spectra) of 1,2,4-triazolo[4,3-a]pyridin-3-amine. mdpi.comnih.gov The calculated spectra showed good agreement with experimental data, allowing for a detailed assignment of vibrational modes. nih.govnih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption (UV-Vis) spectra by calculating the energies of electronic transitions, such as the π → π* and n → π* transitions observed in these systems. mdpi.com For other isomers like 6-iodo- nih.govchemicalbook.comirjweb.comtriazolo[1,5-a]pyridine, in silico tools have been used to predict parameters such as the collision cross section (CCS) for various adducts, which is relevant for mass spectrometry analysis. uni.lu The prediction of NMR chemical shifts is also a common application, providing another layer of data to confirm molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules, particularly their interactions with biological macromolecules. nih.gov For analogues of 6-iodo- nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine, MD simulations have been instrumental in validating docking poses and assessing the stability of ligand-protein complexes. unito.it

In a study on nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine-based inhibitors of the enzyme IDO1, MD simulations were performed to analyze the behavior of the ligand in the enzyme's active site. unito.itresearchgate.net The simulations confirmed that the triazolopyridine moiety remains stably anchored in a key pocket, with a nitrogen atom of the triazole ring coordinating with the heme iron, an interaction crucial for inhibitory activity. nih.govunito.it These simulations, often run over nanoseconds, provide insights into the dynamic stability of crucial hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the target protein. pensoft.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of compounds with their physical properties or biological activities. Although a specific QSPR model for 6-iodo- nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine has not been reported, the foundational work for such a model exists in the broader research on its analogues.

The in silico-guided design of nih.govchemicalbook.comirjweb.comtriazolo[4,3-a]pyridine derivatives relies on principles central to QSPR/QSAR. nih.govnih.gov Studies have involved creating libraries of analogues with varied substituents and using computational screening (like molecular docking) to predict their binding affinity to targets like falcipain-2 or IDO1. nih.govnih.gov The results of these screenings, combined with experimental data, form a structure-activity relationship (SAR). nih.gov

A formal QSPR model could be developed by calculating a range of molecular descriptors (e.g., electronic properties from DFT, steric parameters, hydrophobic values) for a series of analogues and using statistical methods to build an equation that predicts a specific property, such as inhibitory potency (IC50) or metabolic stability. nih.gov

Strategic Utility of 6 Iodo 1 2 3 Triazolo 4,3 a Pyridine As a Versatile Synthetic Intermediate

Building Block in the Construction of Complex Polycyclic Heterocycles

The carbon-iodine bond at the 6-position of the triazolopyridine core is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity allows chemists to "stitch" new ring systems onto the existing scaffold, leading to the creation of elaborate polycyclic heterocycles.

One of the most widely used methods for this purpose is the Suzuki-Miyaura coupling reaction. wikipedia.org This reaction pairs the iodo-substituted heterocycle with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov By choosing a boronic acid that contains another ring system, complex polycyclic structures can be assembled in a single, efficient step. For instance, coupling 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine with a phenylboronic acid derivative would yield a 6-phenyl- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine. If the phenyl ring itself carries reactive groups, further cyclizations can be performed.

The regioselectivity of these reactions is a critical advantage. In poly-halogenated heterocyclic systems, the greater reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for sequential, site-selective modifications. Research on related polyhalogenated pyridopyrimidines has demonstrated that Suzuki couplings can be controlled to occur specifically at the most reactive halogen site, enabling the synthesis of 2,4,6-trisubstituted derivatives through a step-wise approach. researchgate.net This principle is directly applicable to 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine, allowing it to serve as a foundational piece for building intricate molecular architectures.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction

Reaction Type Reactants Catalyst/Conditions Product Type Significance

Enabling Scaffold Diversification and Library Synthesis

In the field of medicinal chemistry, the ability to rapidly generate a large number of structurally related compounds—a process known as library synthesis—is essential for discovering new drug candidates. The smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold is a privileged structure found in many biologically active molecules. unito.itnih.gov 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine is an ideal starting material for creating diverse libraries based on this core scaffold.

The reactivity of the iodo group allows for the introduction of a wide array of substituents at the 6-position using various cross-coupling reactions. By employing a collection of different boronic acids in parallel Suzuki reactions, chemists can generate a library where each compound retains the core triazolopyridine structure but possesses a unique aryl or heteroaryl group at the C-6 position. unito.it This approach was effectively used in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), where analogues based on the smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold were synthesized to explore the structure-activity relationship (SAR). unito.itnih.gov

Similarly, in the search for new antimalarial agents, researchers designed a virtual library of over 1500 compounds based on the smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine core with three points of randomization to identify potent inhibitors of the falcipain-2 enzyme. The synthesis of the most promising candidates from this virtual screen relies on the ability to modify the core scaffold at specific positions, a task for which the 6-iodo derivative is well-suited.

Precursor for Optoelectronic Materials and Functional Dyes (e.g., luminophores)

The development of functional organic materials for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and sensors, often requires molecules with extended π-conjugated systems that exhibit specific photophysical properties like fluorescence or phosphorescence. mdpi.com 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine serves as a valuable precursor for synthesizing such materials.

The Sonogashira coupling reaction is particularly relevant in this context. wikipedia.orglibretexts.org This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Applying this reaction to 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine allows for the direct attachment of alkyne-containing groups. These alkyne linkers are rigid and linear, effectively extending the π-conjugation of the triazolopyridine core with other aromatic systems. This extended conjugation is a key design principle for creating luminophores, as it tends to lower the HOMO-LUMO energy gap, shifting absorption and emission wavelengths towards the visible spectrum.

While direct examples utilizing 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine for functional dyes are emerging, studies on related nitrogen-containing heterocycles have demonstrated the viability of this approach. For instance, boron difluoride complexes containing imidazo[1,5-a]pyridine (B1214698) moieties have been synthesized and shown to exhibit blue emission. mdpi.com The synthesis of these and other functional dyes frequently relies on cross-coupling reactions to build the final conjugated structure, highlighting the potential of iodo-substituted heterocycles like 6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine as key intermediates.

Table 2: Application of Sonogashira Coupling for Material Synthesis

Reaction Type Reactants Catalyst/Conditions Product Functionality Potential Application

Application in Fragment-Based Drug Design through Scaffold Modification

Fragment-based drug design (FBDD) is a modern approach to drug discovery that begins with identifying small, low-molecular-weight chemical fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent lead compounds. The smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine moiety itself can be considered a valuable fragment due to its favorable properties and proven presence in bioactive molecules. unito.itnih.gov

6-Iodo- smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine is an exemplary tool for the "fragment growing" or "scaffold modification" phase of FBDD. Once a fragment containing the triazolopyridine core is identified, the iodo-group provides a specific vector for chemical elaboration. A prime example is the development of novel inhibitors for IDO1, an important target in cancer immunotherapy. unito.itnih.gov Researchers started with a hit compound featuring the smolecule.comwikipedia.orgnih.govtriazolo[4,3-a]pyridine scaffold identified through virtual screening. unito.it Subsequent optimization involved synthesizing analogues where different groups were introduced at the 6-position via Suzuki coupling to improve binding affinity and metabolic stability. unito.itnih.gov This rational, structure-guided modification of the core scaffold led to the discovery of inhibitors with sub-micromolar potency. unito.it

This strategy underscores the compound's role not just as a building block, but as a sophisticated tool for fine-tuning molecular interactions in a drug design context. The ability to precisely modify the scaffold at the 6-position allows medicinal chemists to systematically probe the binding pocket of a target protein, optimizing ligand-receptor interactions to enhance potency and selectivity. nih.govresearchgate.net

Future Prospects and Emerging Research Frontiers in Iodinated 1 2 3 Triazolo 4,3 a Pyridine Chemistry

Development of More Sustainable and Greener Synthetic Protocols

The future synthesis of 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine and its derivatives is increasingly steering towards environmentally benign methodologies. researchgate.net Green chemistry principles are becoming central to the development of new synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Key strategies in developing greener protocols include:

Use of Greener Solvents: A significant shift is anticipated from traditional volatile organic solvents to more sustainable alternatives. Water, ionic liquids, and polyethylene glycol are being explored as reaction media that are not only environmentally friendly but can also enhance reaction rates and selectivity. researchgate.netorganic-chemistry.org

Catalyst Innovation: Research is focused on replacing stoichiometric reagents and hazardous metal catalysts with more sustainable options. This includes the use of molecular iodine as a mild and non-toxic catalyst and the development of recyclable solid acid catalysts like K-10 montmorillonite. nih.govunigoa.ac.in These catalysts offer high atom economy and can often be recovered and reused, reducing waste and cost. researchgate.net

Energy-Efficient Methods: Alternative energy sources such as microwave and ultrasonic irradiation are being employed to accelerate reactions. nih.gov These techniques can dramatically reduce reaction times from hours or days to minutes, leading to significant energy savings and often resulting in higher product purity and yields. researchgate.netnih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. rsc.org Multicomponent reactions (MCRs), which allow the synthesis of complex molecules in a single step from three or more reactants, are a prime example of this approach and are well-suited for creating libraries of triazolopyridine derivatives. researchgate.net

Table 1: Comparison of Green Synthetic Strategies for Heterocycles
StrategyDescriptionKey AdvantagesRelevant Compounds/Catalysts
Alternative SolventsReplacing volatile organic compounds (VOCs) with environmentally friendly media.Reduced pollution, improved safety, potential for enhanced reactivity. researchgate.netWater, Polyethylene Glycol (PEG), Ionic Liquids researchgate.netorganic-chemistry.org
Green CatalystsUtilizing non-toxic, reusable, and highly efficient catalysts.High atom economy, reduced waste, lower cost, metal-free reactions. rsc.orgresearchgate.netMolecular Iodine, Ceric Ammonium Nitrate, K-10 Montmorillonite organic-chemistry.orgnih.govunigoa.ac.in
Energy EfficiencyEmploying methods like microwave or ultrasound to reduce energy consumption.Drastically reduced reaction times, higher yields, increased purity. nih.govN/A
MechanochemistryUsing mechanical force (e.g., ball milling) to drive reactions without solvents.Solvent-free conditions, high reaction rates, applicability to less reactive substrates. unigoa.ac.inSilica (as support) unigoa.ac.in

Exploration of Novel Photo- and Electrocatalytic Transformations

The exploration of photo- and electrocatalysis represents a significant frontier in the synthesis of complex heterocycles like 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine. These methods offer unique reactivity pathways under mild conditions, often avoiding the need for harsh reagents and high temperatures.

Photocatalysis utilizes visible light to initiate chemical reactions, often employing a photoredox catalyst. This approach has been successfully used for the synthesis of pyridines through [2+2+2] cyclization reactions. nih.gov Future research could adapt these light-mediated protocols for the synthesis and functionalization of the iodinated triazolopyridine core. The C-I bond in 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine is a potential site for photoredox-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups at the 6-position under exceptionally mild conditions.

Electrocatalysis offers another powerful tool for green and efficient synthesis. Electrochemical methods can drive reactions without the need for chemical oxidants or reductants, generating minimal waste. An electrochemically induced desulfurative cyclization has been reported for the synthesis of 3-amino- rsc.orgresearchgate.netresearchgate.net-triazolo pyridines, demonstrating the potential of this technique in forming the core triazolopyridine ring system. organic-chemistry.org This strategy is notable for its broad substrate scope, good functional group compatibility, and scalability, making it an attractive avenue for the future synthesis of 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine and its analogs. organic-chemistry.org

Integration of Artificial Intelligence and Automation in Synthetic Design

The convergence of artificial intelligence (AI), machine learning, and laboratory automation is set to revolutionize the synthesis of complex molecules like 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine. wiley.com These technologies can accelerate the discovery of new synthetic routes and optimize reaction conditions with unprecedented speed and efficiency. eurekalert.org

Table 2: Impact of AI and Automation on Synthetic Chemistry
TechnologyApplication in SynthesisPotential Benefits for Triazolopyridine Chemistry
Artificial Intelligence (AI)Retrosynthetic planning, reaction condition prediction, and optimization. youtube.comDiscovery of novel, efficient, and sustainable routes to 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine. wiley.com
Machine LearningAnalyzes experimental data to identify patterns and predict outcomes. eurekalert.orgRapid optimization of reaction yields and selectivity; reduces trial-and-error experimentation. eurekalert.org
Automated Synthesis PlatformsRobotic execution of chemical reactions, purification, and analysis. researchgate.netHigh-throughput synthesis of derivative libraries for screening; improved reproducibility. youtube.com
Closed-Loop SystemsIntegration of AI planning, robotic execution, and data analysis for autonomous optimization. youtube.comAccelerated discovery of optimal conditions for challenging synthetic steps.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

To fully optimize the synthesis of 6-Iodo- rsc.orgresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are becoming indispensable tools for gaining these insights.

While traditional post-reaction analysis methods like NMR, LC-MS, and FT-IR are used to confirm the structure of final products, in-situ techniques provide real-time data on the concentration of reactants, intermediates, and products throughout the course of the reaction. nih.govtandfonline.comstmjournals.com

The integration of spectroscopic probes directly into reaction vessels, particularly in automated and continuous flow systems, allows for continuous monitoring. researchgate.net Techniques such as Process Analytical Technology (PAT), including in-situ FT-IR (ReactIR) and Raman spectroscopy, can track the disappearance of starting materials and the appearance of products in real time. This data is invaluable for understanding reaction mechanisms, identifying rate-limiting steps, and detecting the formation of unstable intermediates. This detailed kinetic information enables precise control over reaction parameters, leading to improved yields, higher purity, and enhanced safety.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-iodo-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves oxidative cyclization of hydrazine intermediates. For example:

  • Iodine-mediated oxidative coupling : 2-Aminopyridines react with N-tosylhydrazones under I₂ catalysis with TBHP as an oxidant in 1,4-dioxane, yielding 74% product .
  • Sodium hypochlorite oxidation : A green chemistry approach uses NaOCl in ethanol at room temperature for oxidative ring closure, achieving 73% yield .
  • Microwave-assisted synthesis : Reduces reaction time significantly while maintaining high yields (e.g., for antifungal derivatives) .
    • Key Variables : Solvent choice (e.g., DMF inhibits reactivity ), oxidant type (TBHP > K₂S₂O₈ ), and temperature (microwave vs. reflux).

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positioning (e.g., methyl/methylene protons in DMSO-d₆ ).
  • X-ray crystallography : Validates fused-ring geometry and hydrogen-bond interactions (e.g., with Arg121 in RBP4 binding ).
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns .

Q. What are the primary biological applications of this compound in academic research?

  • Antifungal Activity : Derivatives exhibit inhibition against Candida spp. via triazole-mediated interactions with fungal enzymes .
  • Herbicidal Activity : 8-Chloro-3-(4-propylphenyl) derivatives show 50% weed inhibition at 37.5 g/ha, targeting dicotyledonous species .
  • Antimicrobial Potential : Quinazoline-thioether hybrids suppress Xanthomonas spp. (EC₅₀ = 7.2 µg/mL for Xoo ).

Advanced Research Questions

Q. How can substituent effects on the triazole/pyridine rings be optimized for target-specific activity?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : Iodo substituents enhance electrophilicity, improving binding to hydrophobic pockets (e.g., RBP4’s β-ionone pocket ).
  • Hydrophilic substituents : Lower molecular weight and higher hydrophilicity correlate with improved antibacterial activity (e.g., compound 6b ).
  • 3D-QSAR Models : Guide substituent placement by correlating steric/electronic fields with herbicidal activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Bioassay standardization : Use consistent pathogen strains (e.g., Xac vs. Xoo ) and dosage metrics (EC₅₀ vs. inhibition %).
  • Solubility adjustments : DMSO concentration variations may artificially inflate/deflate activity .
  • Structural analogs : Compare with [1,2,4]triazolo[4,3-b]triazine derivatives to isolate ring-specific effects .

Q. How do computational methods (e.g., DFT) enhance understanding of reactivity and binding mechanisms?

  • Methodological Answer :

  • DFT Calculations : Predict Fukui indices for nucleophilic/electrophilic sites, guiding functionalization (e.g., ethynyl group oxidation ).
  • Molecular docking : Simulate interactions with targets like RBP4 (hydrogen bonds with Leu37/Arg121 ).
  • ADMET profiling : Forecast pharmacokinetic properties to prioritize derivatives for in vivo testing .

Q. What catalytic systems improve regioselectivity in fused-ring formation?

  • Methodological Answer :

  • Hypervalent iodine(III) : Enables oxidative cross-dehydrogenative cyclization with low toxicity and high regiocontrol .
  • Copper(I) iodide : Facilitates azide-alkyne cycloaddition for ethynyl-substituted analogs .
  • PhI(OAc)₂-mediated cyclization : Produces triazolo-pyridine carboxylic acids for further derivatization .

Data Contradiction Analysis

Q. Why do some studies report high herbicidal activity while others show minimal effects?

  • Resolution :

  • Substituent positioning : 3-Iodo vs. 6-iodo substitution alters steric hindrance in enzyme binding pockets .
  • Species-specific responses : Echinochloa crusgalli vs. Brassica juncea may have divergent metabolic pathways .
  • Dosage thresholds : Activity at 150 g/ha may not extrapolate linearly to lower doses .

Methodological Best Practices

Q. How to mitigate challenges in scaling up laboratory synthesis?

  • Recommendations :

  • Solvent-free conditions : Improve atom economy (e.g., 93% yield for pyrazolo-triazolo-pyrimidines ).
  • Microwave assistance : Reduces reaction time from hours to minutes .
  • Purification protocols : Use alumina plugs or recrystallization to isolate pure products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.